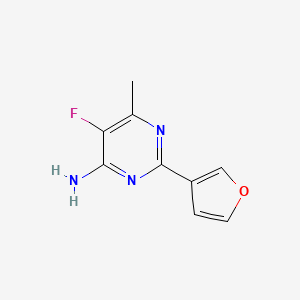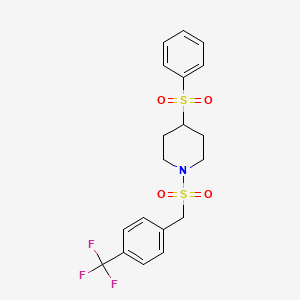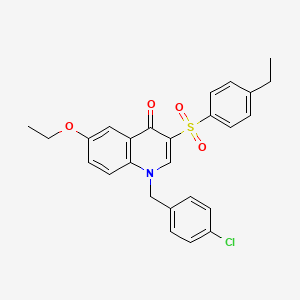
4-Methoxy-2-phenoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is not intended for human or veterinary use but is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-phenoxypyridine-3-carboxamide can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . Quantum calculations with the employment of density functional theory can also be used to derive the molecular geometry and assign infrared absorption bands .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2-phenoxypyridine-3-carboxamide include its molecular weight (244.25) and molecular formula (C13H12N2O3) . Other properties such as color, density, hardness, and melting and boiling points can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Biomedical Applications
4-Methoxy-2-phenoxypyridine-3-carboxamide: has been explored for its potential in creating biomedical polymers . These polymers are crucial in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The compound’s structure allows for the synthesis of polymers with specific properties and functions, contributing to advancements in biomedical materials.
Drug Discovery
In the realm of drug discovery , this compound serves as a versatile scaffold. It’s used to synthesize biologically active compounds, including those with potential pharmacological applications . Its molecular structure can be modified to create new molecules with desired biological activities, aiding in the development of new medications.
Agriculture
Phenoxypyridine: , a related structure, is utilized as an active scaffold in pesticides . The compound’s derivatives have shown bioactivities that are crucial in the development of novel pesticides with potential bioactivities, which could lead to the creation of more effective and safer agricultural chemicals.
Material Science
In material science , derivatives of this compound are used in the synthesis of organic porous polymers. These polymers have applications in efficient CO2 adsorption and conversion , which is vital for environmental management and sustainability efforts .
Chemistry
The compound’s derivatives are employed in chemical synthesis processes. They are particularly useful in the construction of complex molecular structures, which are essential in the creation of various chemical products .
Pharmacology
In pharmacology , the compound’s framework is used to study the effects of synthetic, semi-synthetic, and natural biologically active substances. This includes understanding their molecular interactions and physicochemical properties, which is fundamental in the design of new pharmaceuticals .
Biotechnology
Escherichia coli: , a model organism in biotechnology, can be genetically modified using derivatives of this compound. These modifications enable the creation of plasmid vectors, gene knockouts, and synthetic gene circuits, which are instrumental in biotechnological applications .
Environmental Science
Lastly, in environmental science , the compound’s structure is utilized in the development of sensors and devices that monitor and manage environmental parameters. This includes the detection of pollutants and the conversion of CO2 into usable forms .
Propiedades
IUPAC Name |
4-methoxy-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-7-8-15-13(11(10)12(14)16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGKXQYIPYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-phenoxypyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)

![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)
![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)



![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)

![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)
